(Z)-1-ethyl-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[3-(2-methoxyethyl)-5,6-dimethyl-1,3-benzothiazol-2-ylidene]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-5-21-7-6-14(20-21)17(23)19-18-22(8-9-24-4)15-10-12(2)13(3)11-16(15)25-18/h6-7,10-11H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJCVIGGERZAFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C(=C3)C)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-1-ethyl-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article focuses on its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.41 g/mol. The structure features a pyrazole ring linked to a thiazole moiety, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general approach includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Thiazole Integration : The incorporation of thiazole is achieved through cyclization reactions involving thioketones or thiourea derivatives.
- Final Modifications : Alkylation and acylation steps to introduce ethyl and methoxyethyl groups.
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor activity. For instance, similar compounds have shown potent inhibitory effects against various cancer cell lines, including HepG2 (liver carcinoma) and A549 (lung carcinoma). The IC50 values for some related compounds were reported as low as 5.35 µM against HepG2 cells and 8.74 µM against A549 cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 17 | HepG2 | 5.35 | |
| Compound 17 | A549 | 8.74 | |
| Cisplatin | HepG2 | 3.78 | |
| Cisplatin | A549 | 6.39 |
The proposed mechanisms by which pyrazole derivatives exert their antitumor effects include:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
- Anti-inflammatory Effects : Modulation of inflammatory pathways that contribute to tumor progression.
Case Studies
A notable case study involved the evaluation of a series of thiazole-containing pyrazoles against cancer cell lines. The results indicated that compounds featuring specific substituents on the thiazole ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
Study Example
In a comparative study, several substituted pyrazoles were synthesized and tested for their cytotoxicity against cancer cell lines:
- Findings : Compounds with electron-donating groups on the thiazole ring showed improved activity.
- : Structural modifications can significantly influence the biological activity of pyrazole derivatives.
Q & A
Basic: What are the critical structural features influencing the biological activity of this compound?
The compound’s activity arises from its benzo[d]thiazole core, which is known for interacting with biological targets like kinases, and the pyrazole-carboxamide moiety that enhances binding specificity. The 2-methoxyethyl and 5,6-dimethyl substituents on the thiazole ring modulate solubility and steric interactions, affecting target affinity . Computational studies (e.g., docking) can predict how these groups influence binding to enzymes or receptors .
Basic: What synthetic routes are reported for this compound?
Multi-step synthesis typically involves:
Core formation : Condensation of substituted benzo[d]thiazole precursors with pyrazole derivatives under reflux conditions (e.g., DMF, 80–100°C) .
Functionalization : Introduction of methoxyethyl groups via nucleophilic substitution or coupling reactions .
Purification : Chromatography (HPLC or column) and recrystallization to achieve >95% purity .
Key reagents include coupling agents like HATU and bases such as Hunig’s base .
Basic: Which analytical techniques are essential for structural validation?
- NMR spectroscopy : Confirms regiochemistry and Z/E configuration via coupling constants (e.g., NOESY for spatial proximity) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities; bond lengths and angles are critical for understanding electronic effects .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield?
DoE minimizes trial-and-error by systematically varying parameters (temperature, solvent ratio, catalyst loading). For example:
Advanced: How to resolve discrepancies between computational and experimental reactivity data?
- Step 1 : Validate computational models (e.g., DFT) with experimental spectroscopic data (IR, NMR chemical shifts) .
- Step 2 : Adjust solvation parameters in simulations to match reaction conditions (e.g., dielectric constant of DMF) .
- Step 3 : Cross-check predicted intermediates with LC-MS traces to identify unaccounted side reactions .
Advanced: What strategies mitigate stereochemical instability during storage?
- Storage conditions : Use inert atmospheres (N2) and low temperatures (−20°C) to prevent racemization .
- Stability assays : Monitor degradation via HPLC at intervals (0, 7, 30 days) under varying pH (2–9) .
- Formulation : Co-crystallization with stabilizing agents (e.g., cyclodextrins) reduces isomerization .
Advanced: How does substituent variation impact pharmacokinetics (PK)?
- Methoxyethyl vs. methylsulfonyl : Methoxyethyl improves aqueous solubility (logP reduction by 0.5 units) but may reduce metabolic stability in liver microsomes .
- 5,6-dimethyl groups : Enhance membrane permeability (Caco-2 assay Papp > 10 × 10⁻⁶ cm/s) but increase CYP3A4-mediated oxidation .
SAR studies require parallel synthesis of analogs and PK profiling (plasma t½, AUC) in rodent models .
Advanced: How to design a mechanistic study for target engagement?
- Pull-down assays : Use biotinylated analogs to isolate bound proteins from cell lysates, identified via LC-MS/MS .
- Kinetic analysis : Surface plasmon resonance (SPR) measures binding affinity (KD) and on/off rates .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stabilization at elevated temperatures .
Advanced: What computational tools predict off-target interactions?
- PharmaDB screening : Compare structural motifs against databases (ChEMBL, PubChem) to flag kinase or GPCR targets .
- MD simulations : Simulate binding to homologous proteins (e.g., EGFR vs. HER2) to assess selectivity .
- Toxicity prediction : Use QSAR models to estimate hERG inhibition or mutagenicity (AMES test correlation) .
Advanced: How to troubleshoot low reproducibility in biological assays?
- Assay optimization : Titrate DMSO concentrations (<1% v/v) to avoid solvent-induced artifacts .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
- Data normalization : Use Z’-factor analysis to quantify assay robustness; Z’ > 0.5 indicates high reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
